{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
Description
{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is substituted at position 5 with a 4-methylphenyl group and at position 3 with a phenyl ring bearing a boronic acid (-B(OH)₂) moiety . The 4-methylphenyl substituent enhances lipophilicity, which may influence solubility and bioavailability in pharmacological contexts .
Properties
IUPAC Name |
[4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c1-10-2-4-12(5-3-10)15-17-14(18-21-15)11-6-8-13(9-7-11)16(19)20/h2-9,19-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHJXWQRCHMCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The phenylboronic acid moiety can be introduced via a Suzuki coupling reaction, where a halogenated precursor is reacted with a boronic acid under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Phenols.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The boronic acid functional group in this compound is particularly useful in the development of pharmaceuticals. Its ability to interact with biological molecules allows for:
- Drug Design : Boronic acids are often used in the design of protease inhibitors and other therapeutic agents. The specific structure of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid may enhance the efficacy of drug candidates targeting diseases such as cancer and diabetes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Suzuki Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of various organic molecules.
- Functionalization of Aromatic Compounds : The presence of the oxadiazole moiety can facilitate further functionalization reactions, expanding the range of derivatives that can be synthesized.
Materials Science
In materials science, {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is explored for:
- Sensors : The compound's ability to form complexes with sugars makes it a candidate for developing sensors that detect glucose levels in biological samples.
- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. The oxadiazole ring can interact with various molecular targets, potentially disrupting biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid and analogous compounds:
Physicochemical and Reactivity Differences
- Boronic Acid vs. Carboxylic Acid : The boronic acid group in the target compound facilitates Suzuki-Miyaura coupling, enabling biaryl bond formation . In contrast, the carboxylic acid derivative (e.g., 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) is more suited for amide bond formation in drug design .
- Trifluoromethyl groups (as in ) introduce strong electron-withdrawing effects, altering electronic properties and stability.
- Heterocyclic Variations : Replacing the phenyl ring with pyridine (as in ) modifies electronic density, affecting binding interactions in catalytic or biological systems.
Biological Activity
The compound {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in research and therapeutics.
- Molecular Formula : C15H13BN2O3
- Molar Mass : 280.09 g/mol
- CAS Number : 2377609-92-0
The structure of this compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
The biological activity of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can be attributed to several mechanisms:
- Antibacterial Activity : Research indicates that boronic acids can interact with bacterial cell surfaces, leading to increased sensitivity and potential lethality against certain strains, such as E. coli .
- Inhibition of Proteases : Compounds containing oxadiazole moieties have shown promise in inhibiting proteases, particularly those involved in viral replication such as the papain-like protease (PLpro) of SARS-CoV-2 . This suggests potential applications in antiviral therapies.
Antifibrotic Properties
A study focused on a series of oxadiazole derivatives demonstrated significant antifibrotic activity. The compounds exhibited low cytotoxicity while effectively reducing connective tissue growth factor (CTGF) gene expression in vitro. This highlights the therapeutic potential of oxadiazole derivatives in fibrotic diseases .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies suggest that modifications to the oxadiazole ring and the boronic acid group can significantly influence biological activity. For instance, variations in aryl substitutions have been shown to enhance potency against specific targets .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid, and how can purity be optimized?
- Methodology :
-
Oxadiazole Formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., EDC/HOBt-mediated coupling) under anhydrous conditions (DMF, 60–80°C) .
-
Boronic Acid Installation : Suzuki-Miyaura cross-coupling or direct borylation using pinacol borane, requiring inert atmosphere and Pd catalysts (e.g., Pd(PPh₃)₄) .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxadiazole core | 65–75 | 90% |
| Boronation | 50–60 | 85% |
| Final purification | 40–50 | >95% |
Q. How is the molecular structure validated for this compound?
- Analytical Techniques :
- NMR : , , and NMR to confirm boronic acid presence (δ ~30 ppm for ) and oxadiazole protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calculated for C₁₆H₁₄BN₂O₃: 297.11) .
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 4-methylphenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-donating methyl group enhances boronic acid stability but may reduce electrophilicity in Suzuki reactions. DFT calculations show reduced Lewis acidity at the boron center compared to unsubstituted analogs (B charge: +0.32 vs. +0.38) .
- Experimental Validation : Compare coupling efficiency with aryl halides (e.g., 4-bromotoluene) under identical conditions. Kinetic studies using NMR monitoring reveal 10–15% slower reaction rates vs. non-methylated analogs .
Q. What strategies resolve contradictions in reported binding affinities for diol-containing biomolecules?
- Case Study : Discrepancies in binding to fructose-1,6-bisphosphate (K₄: 2–5 μM vs. 10–15 μM in literature):
- pH Dependence : Adjust buffer pH (6.5–7.4) to mimic physiological conditions; boronate-diol binding is pH-sensitive (optimal at pH ≥ 7.0) .
- Competitive Assays : Use isothermal titration calorimetry (ITC) with competing sugars (e.g., sorbitol) to quantify specificity .
Q. How can computational modeling predict metabolic stability in vivo?
- Approach :
- DFT Calculations : Evaluate hydrolysis susceptibility of the oxadiazole ring (activation energy ~25 kcal/mol for acid-catalyzed cleavage) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots. Results correlate with in vitro microsomal assays (t₁/₂: 45–60 min in rat liver microsomes) .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Protocol :
-
Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 μM concentration. Use ADP-Glo™ assay for ATP-competitive inhibition.
-
Dose-Response : IC₅₀ determination for hits (e.g., IC₅₀ = 0.8 μM for EGFR with 95% confidence interval) .
- Data Table :
| Kinase | IC₅₀ (μM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 0.8 | 1.0 |
| VEGFR2 | 12.5 | 15.6 |
Q. How to design a structure-activity relationship (SAR) study for neuropathic pain targets?
- Method :
- Analog Synthesis : Replace 4-methylphenyl with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl, 4-CF₃).
- In Vivo Testing : Use von Frey filament assay in rodent neuropathic pain models (e.g., SNI model). Dose-dependent efficacy (ED₅₀ = 5 mg/kg) correlates with oxadiazole lipophilicity (clogP = 2.8) .
Contradictions and Troubleshooting
Q. Why do some studies report poor aqueous solubility despite calculated logP < 3?
- Root Cause : Boronic acid self-association in water via B–O–B interactions, confirmed by dynamic light scattering (DLS).
- Solution : Use co-solvents (e.g., 10% DMSO/PBS) or formulate as a prodrug (e.g., pinacol ester) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
